molecular formula C28H31ClN6OS B11819107 N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride

Cat. No.: B11819107
M. Wt: 535.1 g/mol
InChI Key: JJNFJYOLILPVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structural Features

  • Benzo[b]thiophene-pyrimidine backbone : A pyrimidine ring (C₄N₂) fused at the 4-position to a benzo[b]thiophene system, providing planar aromaticity critical for kinase binding.
  • Aminophenyl linker : A para-substituted phenyl group connected via an amine group to the pyrimidine ring, enabling π-π stacking interactions with target proteins.
  • Piperidine-pyrrolidine carboxamide : A sp³-hybridized nitrogen-rich side chain featuring a piperidine ring (C₅NH₁₀) substituted at the 4-position with a pyrrolidine group (C₄NH₈), enhancing solubility and selectivity.

The SMILES notation Cl.O=C(N1CCC(CC1)N1CCCC1)C1=CC=C(NC2=NC=CC(=N2)C2=CC3=CC=CC=C3S2)C=C1 confirms the connectivity of these moieties. The hydrochloride salt forms through protonation of the piperidine nitrogen, as evidenced by the InChIKey XFVDIVQCZWDBCW-UHFFFAOYSA-N.

Role in Modern Biochemical Research

IKK-16 hydrochloride has become indispensable for dissecting NF-κB signaling dynamics due to its dual inhibition of IKK-α and IKK-β isoforms. Key research applications include:

Mechanistic Studies of Inflammation

  • NF-κB pathway modulation : At 10 μM, IKK-16 suppresses TNFα-induced expression of endothelial adhesion molecules (E-selectin, ICAM-1, VCAM-1) by >80%, confirming its role in attenuating leukocyte migration.
  • Cytokine regulation : In murine models, subcutaneous administration (10 mg/kg) reduces LPS-induced TNFα plasma levels by 70%, validating in vivo efficacy.

Oncology Research Applications

  • Tumor microenvironment studies : The compound inhibits IFNγ-mediated upregulation of HLA-DR and β2-microglobulin in HUVECs, suggesting utility in modulating immune evasion mechanisms.
  • Synergistic drug combinations : Co-treatment with TGF-β1 enhances Nrf2 expression by 3.2-fold in cancer cell lines, implicating IKK-16 in oxidative stress response pathways.
Biochemical Parameter Value Assay Type
IKK-2 IC₅₀ 40 nM Enzymatic
IKK complex IC₅₀ 70 nM Cell-free
Oral bioavailability (mice) 58% Pharmacokinetic

Properties

Molecular Formula

C28H31ClN6OS

Molecular Weight

535.1 g/mol

IUPAC Name

4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]-N-(4-pyrrolidin-1-ylpiperidin-1-yl)benzamide;hydrochloride

InChI

InChI=1S/C28H30N6OS.ClH/c35-27(32-34-17-12-23(13-18-34)33-15-3-4-16-33)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)36-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,32,35)(H,29,30,31);1H

InChI Key

JJNFJYOLILPVPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Instability

Early synthetic routes suffered from low yields due to pyrimidine ring degradation under acidic conditions. Replacing HCl with acetic acid during cyclization improved stability, increasing yields to 72%.

Carboxamide Coupling Efficiency

Initial attempts using DCC (dicyclohexylcarbodiimide) resulted in side-product formation. Switching to EDC/HOBt in DCM enhanced coupling efficiency (85% yield vs. 60% with DCC).

Scalability and Industrial Considerations

The process has been scaled to kilogram quantities with modifications:

  • Continuous flow hydrogenation for nitro-group reduction (99% conversion in 30 minutes)

  • Crystallization-based purification replaces column chromatography, reducing solvent use by 40%

Cost analysis :

ComponentCost per kg (USD)
Benzo[b]thiophene1,200
4-(Pyrrolidin-1-yl)piperidine3,500
Total production cost18,000

Analytical and Quality Control

HPLC method :

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile phase: Acetonitrile/0.1% TFA (45:55)

  • Flow rate: 1.0 mL/min

  • Retention time: 12.3 minutes

Impurity profile :

  • Related substance A (unreacted aniline): ≤0.2%

  • Related substance B (hydrolysis product): ≤0.1%

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C22H28N6O4S2C_{22}H_{28}N_{6}O_{4}S_{2} with a molecular weight of approximately 504.6 g/mol. The presence of pyrrolidine and piperidine moieties is significant as they are known to enhance the bioactivity of compounds in medicinal chemistry.

Inhibition of IkappaB Kinase (IKK)

One of the primary applications of IKK-16 is its role as an IkappaB kinase inhibitor . IKK is crucial in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is involved in inflammatory responses and various diseases, including cancer and autoimmune disorders. By inhibiting IKK, IKK-16 can potentially reduce inflammation and modulate immune responses, making it a candidate for treating conditions such as:

  • Chronic Inflammatory Diseases : Conditions like rheumatoid arthritis and inflammatory bowel disease may benefit from IKK inhibition due to the reduction in pro-inflammatory cytokines.
  • Cancer Therapy : The modulation of NF-kB signaling can affect tumor growth and survival, suggesting that IKK-16 could be explored as an adjunct treatment in various cancers.

Neuroprotective Effects

Recent studies have indicated that IKK-16 may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit neuroinflammation through NF-kB modulation suggests potential applications in preventing neuronal cell death and improving cognitive function.

Preclinical Studies

In preclinical models, IKK-16 has demonstrated efficacy in reducing markers of inflammation and improving outcomes in animal models of disease. For example:

  • A study published in Pharmaceuticals highlighted the compound's ability to significantly reduce inflammatory markers in a murine model of rheumatoid arthritis, showcasing its potential therapeutic benefits .

Molecular Docking Studies

Molecular docking studies have been utilized to understand the interaction between IKK-16 and its target proteins at the molecular level. These studies provide insights into how structural modifications can enhance its binding affinity and specificity towards IKK, which is critical for optimizing its therapeutic profile .

Summary Table of Applications

Application AreaDescription
Inhibition of IKKReduces inflammation; potential treatment for chronic inflammatory diseases and cancer
NeuroprotectionMay protect against neurodegenerative diseases by inhibiting neuroinflammation
Molecular DockingHelps optimize binding affinity to target proteins for improved efficacy

Mechanism of Action

The mechanism of action of N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol)
Target Compound (Hydrochloride) Pyrimidine-benzo[b]thiophene Pyrrolidine-piperidine carboxamide, phenyl linker ~600 (estimated)
LY2409881 Hydrochloride Pyrimidine-benzo[b]thiophene Cyclopropylamide, 4-methylpiperazine-propylamine 485.04 (free base)
Rivaroxaban Oxazolidinone-thiophene Morpholinone, chlorothiophene carboxamide 435.89
(R)-Dimethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate Pyrrolidinone-indene Benzyl, malonate ester 463.51
Chromeno[4,3-d]pyrimidine Derivative Chromeno-pyrimidine Piperidine-phenyl, thiourea-derived thioxo group ~450 (estimated)

Key Observations:

  • The target compound shares the benzo[b]thiophene-pyrimidine core with LY2409881 but differs in the amine substituents (pyrrolidine-piperidine vs. piperazine).
  • Compared to Rivaroxaban, the replacement of oxazolidinone with pyrimidine and benzo[b]thiophene may alter kinase selectivity .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Functional Comparisons

Compound LogP (Predicted) Solubility (HCl salt) Biological Target (Hypothesized) Notable Activity
Target Compound ~3.5 High (aqueous) Kinases (e.g., JAK, PI3K) Anticancer (in silico)
LY2409881 2.8 Moderate IKK-β Anti-inflammatory, anticancer
Rivaroxaban 1.7 High Factor Xa Anticoagulant
Chromeno-pyrimidine 2.9 Low CPU/Carboxypeptidase U Antithrombotic (analogous to )

Key Findings:

  • The target compound’s higher LogP (~3.5) suggests improved membrane permeability compared to Rivaroxaban but may require formulation optimization for bioavailability.
  • The benzo[b]thiophene group, as seen in LY2409881, is associated with kinase inhibition due to π-π stacking in ATP-binding pockets .
  • Pyrrolidine-piperidine moieties, common in CNS-targeting drugs, may confer dual activity (e.g., kinase and neurotransmitter receptor modulation) .

Biological Activity

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride, commonly referred to as IKK-16, is a selective inhibitor of IκB kinases (IKKs), specifically targeting IKKβ, which plays a crucial role in the NF-kB signaling pathway. This compound has garnered attention for its potential therapeutic applications in inflammatory and autoimmune diseases.

  • Chemical Name : this compound
  • CAS Number : 1186195-62-9
  • Molecular Formula : C28H31ClN6OS
  • Molar Mass : 535.103 g/mol

IKK-16 functions by inhibiting the IκB kinase complex, which is essential for the degradation of IκB proteins that sequester NF-kB in the cytoplasm. By preventing this degradation, IKK-16 effectively inhibits NF-kB activation, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules.

In Vitro Studies

IKK-16 has demonstrated significant inhibitory effects on various inflammatory markers:

Target IC50 (nM)
IKKβ40
IKK Complex70
IKKα200
TNF-α-stimulated IκB degradation1.0
E-selectin0.5
ICAM0.3
VCAM0.3

These values indicate a potent ability to inhibit the activation of NF-kB and subsequent inflammatory responses .

In Vivo Studies

In animal models, particularly in sepsis and peritonitis models, IKK-16 has shown promising results:

  • Sepsis Model : Administration of IKK-16 resulted in reduced multiple organ dysfunction, highlighting its protective effects on endothelial cells through anti-inflammatory mechanisms .
  • Peritonitis Model : It inhibited neutrophil extravasation and TNF-α release induced by lipopolysaccharides (LPS), further supporting its role as an anti-inflammatory agent .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of IKK-16 in various contexts:

  • Autoimmune Diseases : Research indicates that IKK inhibitors like IKK-16 may provide relief in conditions such as rheumatoid arthritis by modulating immune responses .
  • Cancer Therapy : Given its role in inflammation, there is ongoing investigation into its efficacy in cancer models where inflammation plays a critical role in tumor progression .
  • Neuroinflammation : Studies suggest that inhibiting NF-kB can also mitigate neuroinflammatory processes, potentially benefiting neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of structurally similar piperidine-carboxamide derivatives typically involves multi-step reactions, including:

  • Condensation reactions : Amide bond formation between carboxylic acid derivatives (e.g., activated esters) and amines under inert atmospheres .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate intermediates .
  • Yield Optimization : Catalytic amounts of Hünig’s base (DIPEA) or DMAP improve reaction efficiency. For example, a 72% yield was achieved for a related piperidinyl carboxamide using stepwise temperature control (0°C to room temperature) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves (tested for chemical permeation resistance) and lab coats are mandatory. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
  • Ventilation : Use fume hoods during synthesis or weighing to mitigate inhalation risks, as recommended for structurally analogous piperidine derivatives .
  • Emergency Protocols : Immediate skin decontamination with soap/water and ethanol rinses for spills. For eye exposure, irrigate with saline for 15+ minutes .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm to assess purity (>98% threshold for biological assays) .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent integration and amide bond formation. Mass spectrometry (ESI-MS) for molecular ion verification .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in the benzo[b]thiophen-2-yl-pyrimidinyl moiety during crystallographic analysis?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallization with heavy atoms (e.g., PtCl4) enhances diffraction quality. For example, a related 4-methylpiperidine-carboxamide achieved a resolution of 0.84 Å using synchrotron radiation .
  • Density Functional Theory (DFT) : Computational modeling (e.g., Gaussian 09) predicts electron density maps to validate pyrimidine ring planarity and substituent orientation .

Q. How do electronic effects of the benzo[b]thiophen-2-yl group influence the compound’s binding affinity in target validation studies?

  • Methodological Answer :

  • SAR Studies : Competitive binding assays (e.g., fluorescence polarization) with truncated analogs (e.g., replacing benzo[b]thiophen with phenyl) quantify contributions of sulfur heterocycles to affinity .
  • Computational Docking : AutoDock Vina simulations using homology-modeled receptor structures (e.g., kinase domains) highlight π-π stacking and hydrophobic interactions .

Q. What analytical challenges arise in quantifying metabolic stability, and how are they addressed?

  • Methodological Answer :

  • LC-MS/MS : Use hepatocyte microsomal incubations (human/rat) with NADPH cofactors. Quantify parent compound depletion over 60 minutes (t1/2 calculation) .
  • Matrix Effects : Internal standards (e.g., deuterated analogs) correct for ionization suppression in biological matrices .

Contradictions and Limitations in Current Evidence

  • Synthetic Yields : Reported yields for similar compounds vary widely (e.g., 50–85%) due to solvent polarity and catalyst selection . Researchers should screen conditions (e.g., DMF vs. THF) empirically.
  • Safety Classifications : While some piperidine derivatives are classified as unregulated (), others require acute toxicity labeling ( ). Always verify GHS classification via experimental toxicity assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.